4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(4-nitrobenzyl)oxy]amino}methylene)tetrahydro-1(2H)-pyrazinecarboxamide
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Description
The compound contains several functional groups including a pyridine ring, a trifluoromethyl group, a nitrobenzyl group, and a tetrahydropyrazinecarboxamide group. Each of these groups contributes to the overall properties of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central pyridine ring. The presence of the trifluoromethyl group could potentially influence the electronic properties of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the trifluoromethyl group is known to undergo various reactions including nucleophilic substitution and addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the lipophilicity of a compound, which could influence its solubility and stability .Scientific Research Applications
Energetic Multi-component Molecular Solids
This compound participates in the formation of energetic multi-component molecular solids through strong hydrogen bonds and weak intermolecular interactions. Specifically, it has been studied for its role in creating novel crystal structures with N-containing heterocycles, highlighting its potential in materials science for developing supramolecular architectures. These structures are characterized by their thermal stability and potential for unique electronic properties due to the directional C–H⋯O and C–H⋯F interactions that play a significant role in their assembly and higher-order structure formation (Wang et al., 2014).
Synthesis and Biological Activity Studies
Another avenue of research involving this compound is its use as an intermediate in the synthesis of pyrazolo and pyrimidine derivatives. These compounds have been synthesized and evaluated for their biological activity, including antimicrobial and cytotoxic effects against cancer cells. This illustrates the compound's utility in medicinal chemistry research as a precursor to potentially bioactive molecules (Al-Adiwish et al., 2017).
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(E)-(4-nitrophenyl)methoxyiminomethyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF3N6O4/c20-16-9-14(19(21,22)23)10-24-17(16)27-5-7-28(8-6-27)18(30)25-12-26-33-11-13-1-3-15(4-2-13)29(31)32/h1-4,9-10,12H,5-8,11H2,(H,25,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQSDKZJECGFFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC=NOCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)N/C=N/OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF3N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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